molecular formula C12H17N3O3 B7573052 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea

1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea

Cat. No.: B7573052
M. Wt: 251.28 g/mol
InChI Key: FVTJZQKNCKKXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea is an organic compound with a complex structure that includes a pyridine ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea typically involves the reaction of pyridine derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of a base to facilitate the reaction between the hydroxymethyl group and the pyridine ring, forming the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylmethanol
  • 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylamine

Uniqueness

1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-9-12(4-7-18-8-5-12)15-11(17)14-10-3-1-2-6-13-10/h1-3,6,16H,4-5,7-9H2,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTJZQKNCKKXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.